molecular formula C34H36N4O2 B2582726 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol CAS No. 300392-69-2

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol

Cat. No. B2582726
M. Wt: 532.688
InChI Key: SDALHPNZAOPIDL-UHFFFAOYSA-N
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Description

  • Donor–Acceptor Fluorophore : 4CzIPN exhibits a typical donor–acceptor architecture. It combines a carbazolyl moiety (acting as an electron donor) with a dicyanobenzene group (serving as an electron acceptor) .

Molecular Structure Analysis

The molecular formula of 4CzIPN is C34H36N4O2 , with a molecular weight of 532.69 g/mol . Its structure comprises multiple aromatic rings, a piperazine ring, and a hydroxypropyl group. The arrangement of these components significantly influences its properties.


Chemical Reactions Analysis

4CzIPN has emerged as a powerful organophotocatalyst since 2016. It participates in various organic reactions under light irradiation. Notably, it acts as a photoredox catalyst, facilitating electron transfer processes. Mechanistic studies have revealed that radical intermediates play a crucial role, and radical inhibitors do not inhibit the reactions .

Scientific Research Applications

Antifungal and Antibacterial Agent

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol, a carbazole derivative, has been studied for its potential as an antifungal and antibacterial agent. Research has shown that certain carbazole hybrid molecules exhibit potent antifungal activity against various pathogenic fungal strains and some Gram-positive and Gram-negative bacteria. This highlights the compound's potential in treating fungal and bacterial infections (Rad et al., 2016).

Multipotent Chaperone for Diverse Diseases

Carbazole derivatives, including 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol, have been identified as multipotent chaperones. They exhibit strong activities against various diseases, including prion diseases, cancer, and influenza virus. These compounds' broad spectrum of activity suggests their potential as versatile therapeutic agents (Yamashita et al., 2020).

Antibacterial, Antifungal, and Anticancer Activities

Some newer carbazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds have shown significant activity against bacterial and fungal strains, as well as effectiveness on human breast cancer cell lines. This suggests the potential of carbazole derivatives in developing new cancer treatments (Sharma et al., 2014).

Neurogenesis Induction

Carbazole derivatives, including specific aminopropyl carbazole derivatives, have been found to induce neurogenesis by increasing final cell division in neural stem cells. This suggests a potential therapeutic application in neurodegenerative diseases or brain injury recovery (Shin et al., 2015).

Catalytic Alkylation Applications

Carbazole derivatives are used in catalytic alkylation, leading to the formation of various propan-2-ol and carbazole conjugates. These compounds have potential applications in chemical synthesis and drug design (Sokolov et al., 2016).

Inhibition of Human Topoisomerase II

N,N,N-Trimethylethanammonium iodide alkylcarbazole derivatives, related to carbazole compounds, have been studied for their inhibition of human topoisomerase II, an enzyme involved in DNA replication. These compounds have shown potential as treatments for metastatic breast cancer (Saturnino et al., 2018).

Antidepressant and Antianxiety Activities

Carbazole derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Certain compounds in this class have shown promising results in behavioral tests, indicating their potential as new antidepressant and antianxiety medications (Kumar et al., 2017).

Antihypertensive Agent Development

Carbazole derivatives have been designed and synthesized as potential dual antihypertensive agents. The compounds were prepared as free bases and transformed into hydrochloride salts, showing potential for treating hypertension (Marvanová et al., 2016).

Anticancer Properties

Phenothiazine and carbazole derivatives have been found to inhibit mitotic kinesin Eg5 in transformed culture cells, leading to apoptotic cell death. This suggests their potential application in cancer therapy, particularly in targeting the mitotic process in cancer cells (Okumura et al., 2006).

Future Directions

: Shang, T.-Y., Lu, L.-H., Cao, Z., Liu, Y., He, W.-M., & Yu, B. (2019). Recent advances of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) in photocatalytic transformations. Chemical Communications, 55(38), 5547–5550. Link : Ibid.

properties

IUPAC Name

1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O2/c39-25(23-37-31-13-5-1-9-27(31)28-10-2-6-14-32(28)37)21-35-17-19-36(20-18-35)22-26(40)24-38-33-15-7-3-11-29(33)30-12-4-8-16-34(30)38/h1-16,25-26,39-40H,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDALHPNZAOPIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(CN5C6=CC=CC=C6C7=CC=CC=C75)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol

Citations

For This Compound
1
Citations
P Yadav, YH Lee, H Panday, S Kant, N Bajwa… - Current Issues in …, 2022 - mdpi.com
Alzheimer’s disease (AD) is a deadly brain degenerative disorder that leads to brain shrinkage and dementia. AD is manifested with hyperphosphorylated tau protein levels and amyloid …
Number of citations: 14 www.mdpi.com

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